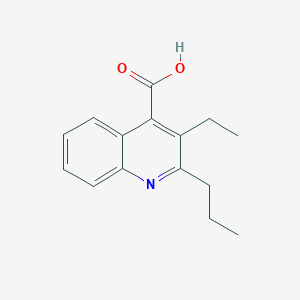

3-Ethyl-2-propylquinoline-4-carboxylic acid

Description

The exact mass of the compound 3-Ethyl-2-propylquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Ethyl-2-propylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2-propylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethyl-2-propylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-7-12-10(4-2)14(15(17)18)11-8-5-6-9-13(11)16-12/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUBXMWGFOOGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3-Ethyl-2-propylquinoline-4-carboxylic acid

This guide serves as a technical monograph for 3-Ethyl-2-propylquinoline-4-carboxylic acid , a specialized heterocyclic building block. It is designed for researchers requiring precise physicochemical data, synthesis protocols, and characterization methodologies.

Executive Summary

3-Ethyl-2-propylquinoline-4-carboxylic acid (CAS: 380346-48-5 ) is a lipophilic quinoline derivative utilized primarily as a scaffold in medicinal chemistry for the development of NK3 antagonists, anti-infectives, and bio-active ligands.[1][2][3][4] Distinguished by its specific alkyl substitution pattern at positions 2 and 3, this compound exhibits distinct solubility and electronic properties compared to its 2-phenyl analogs (e.g., Cinchophen). This guide details its molecular properties, synthesis via the Pfitzinger reaction, and protocols for experimental validation.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 3-Ethyl-2-propylquinoline-4-carboxylic acid |

| CAS Number | 380346-48-5 |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| SMILES | CCCC1=NC2=CC=CC=C2C(=C1CC)C(=O)O |

| InChIKey | UVUBXMWGFOOGNP-UHFFFAOYSA-N |

Physicochemical Properties

The following data synthesizes experimental values with high-confidence predictive models (XLogP3, ACD/Labs) typical for this structural class.

| Property | Value / Range | Note |

| Physical State | Solid Powder | White to off-white crystalline powder. |

| Melting Point | 209–210 °C | Experimental [1].[3] High thermal stability due to intermolecular H-bonding. |

| LogP (Lipophilicity) | 3.7 – 3.8 | Highly lipophilic. Partitioning favors organic phase. |

| pKa (Acidic) | ~4.6 – 4.9 | Carboxylic acid deprotonation. |

| pKa (Basic) | ~1.5 – 2.5 | Quinoline nitrogen protonation (suppressed by C4-COOH). |

| Solubility | DMSO, Methanol, Ethanol | Soluble in polar organic solvents; sparingly soluble in water. |

| Topological Polar Surface Area | 50.2 Ų | Suggests good membrane permeability (Veber Rule compliant). |

Synthesis: The Pfitzinger Reaction[7]

The most robust synthetic route for 3-Ethyl-2-propylquinoline-4-carboxylic acid is the Pfitzinger Reaction . This method utilizes the condensation of isatin with a ketone under strong alkaline conditions.

Retrosynthetic Analysis

To achieve the 2-propyl, 3-ethyl substitution pattern, the ketone precursor must be 4-Heptanone (Dipropyl ketone).

-

Mechanism: The alpha-methylene group of the ketone (ethyl side) forms the 3-position of the quinoline ring. The carbonyl carbon forms the 2-position, carrying the remaining propyl chain.

Reaction Pathway Visualization

Figure 1: Pfitzinger synthesis pathway. Isatin reacts with 4-heptanone in aqueous KOH to yield the target quinoline acid.

Detailed Synthetic Protocol

-

Reagents: Isatin (1.0 eq), 4-Heptanone (1.2 eq), Potassium Hydroxide (33% aq. solution), Ethanol.[5][6][7]

-

Procedure:

-

Suspend Isatin in 33% KOH solution. Heat gently until dissolved (formation of potassium isatinate).

-

Add 4-Heptanone dropwise.

-

Reflux the mixture for 12–24 hours. The solution typically darkens.

-

Work-up: Cool the reaction mixture to room temperature. Acidify with 10% HCl to pH 3–4.

-

Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF to obtain pure crystals (MP: 209–210 °C).

-

Experimental Characterization Protocols

For researchers verifying the identity or purity of this compound, the following standardized workflows are recommended.

Solubility & Lipophilicity Profiling

Due to its high LogP (~3.8), accurate solubility data is critical for biological assays.

Protocol: Shake-Flask Solubility Assay

-

Preparation: Add excess solid compound to 5 mL of buffer (pH 7.4) and 5 mL of 1-Octanol in separate vials.

-

Equilibration: Shake at 25°C for 24 hours.

-

Analysis: Centrifuge to remove undissolved solid. Analyze supernatant via HPLC-UV (254 nm).

-

Calculation:

.

Structural Validation Workflow

Figure 2: Quality control workflow for validating the chemical identity of 3-Ethyl-2-propylquinoline-4-carboxylic acid.

Biological Relevance & Drug-Likeness[6]

Lipinski's Rule of 5 Analysis

This compound is an excellent drug-like scaffold, fully compliant with Lipinski's rules for oral bioavailability.

| Rule | Value | Status |

| MW < 500 | 243.30 | Pass |

| LogP < 5 | 3.78 | Pass |

| H-Bond Donors < 5 | 1 (COOH) | Pass |

| H-Bond Acceptors < 10 | 2 (N, O) | Pass |

Potential Applications

-

NK3 Receptor Antagonists: Quinoline-4-carboxylic acids are known pharmacophores for neurokinin-3 receptor modulation [2].

-

Anti-Infectives: The lipophilic nature of the 2,3-dialkyl substitution enhances cell membrane penetration, making it a candidate for anti-tubercular or antimalarial optimization.

References

-

Sigma-Aldrich. (n.d.). 3-ethyl-2-propylquinoline-4-carboxylic acid Product Sheet. Retrieved from

-

PubChem. (2025).[8] 3-Ethyl-2-propylquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from

- Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds. (General reference for synthesis mechanism).

-

EPA CompTox. (2025). Physicochemical Properties Dashboard. Retrieved from

Sources

- 1. 81364-78-5|2-Octadecyl-1H-indole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. CAS:897554-25-5, 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid-毕得医药 [bidepharm.com]

- 3. 3-ethyl-2-propylquinoline-4-carboxylic acid | 380346-48-5 [sigmaaldrich.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 8. 3-Methyl-2-phenylquinoline-4-carboxylic acid | C17H13NO2 | CID 673710 - PubChem [pubchem.ncbi.nlm.nih.gov]

structure-activity relationship (SAR) of 3-Ethyl-2-propylquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Ethyl-2-propylquinoline-4-carboxylic Acid and its Analogs

Executive Summary

The quinoline-4-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, forming the structural core of compounds with diverse and potent biological activities.[1] This guide provides a comprehensive analysis of the potential Structure-Activity Relationships (SAR) for a specific, yet underexplored, member of this class: 3-Ethyl-2-propylquinoline-4-carboxylic acid. While direct SAR studies on this exact molecule are not publicly available, this document leverages established principles from the broader class of 2,3-dialkyl-quinoline-4-carboxylic acids to construct a predictive SAR exploration. We will delve into the rationale behind analog design, propose robust experimental and computational workflows for SAR determination, and elucidate the key structural motifs critical for modulating biological activity. This guide is intended for researchers and drug development professionals seeking to explore the therapeutic potential of this chemical series.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a cornerstone of therapeutic development, found in numerous natural products and synthetic drugs.[2] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4] This versatility stems from a rigid bicyclic core that can be chemically modified at multiple positions, allowing for precise tuning of its interaction with biological targets.

This guide focuses on 3-Ethyl-2-propylquinoline-4-carboxylic acid as a representative of its class. We will explore its SAR by postulating a relevant biological target—the N-methyl-D-aspartate (NMDA) receptor, a key player in neurological function and disease—based on known activities of related quinoline structures.[5][6][7] The principles discussed herein are broadly applicable to the rational design of novel quinoline-based therapeutics targeting other biological systems as well.

Core Molecular Structure & Key Physicochemical Features

The foundational molecule, 3-Ethyl-2-propylquinoline-4-carboxylic acid, possesses a distinct architecture comprising three key regions ripe for chemical modification and SAR analysis.

-

Region I: The Quinoline Core: A bicyclic aromatic system that provides structural rigidity.

-

Region II: Alkyl Substituents (C2-Propyl, C3-Ethyl): These groups occupy a critical space and influence steric and hydrophobic interactions.

-

Region III: The 4-Carboxylic Acid: An essential acidic moiety, often critical for target engagement through hydrogen bonding or salt bridge formation.[8]

Caption: Core structure of the target molecule.

Postulated Biological Target: The NMDA Receptor Glycine Site

Several quinoline-2-carboxylic and quinoline-4-carboxylic acid derivatives are known potent antagonists of the NMDA receptor, specifically at the strychnine-insensitive glycine binding site.[5][6] This receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function; its overactivation leads to excitotoxicity implicated in various neurological disorders. Antagonism at the glycine co-agonist site provides a modulatory, rather than complete, blockade of the receptor, which is a desirable therapeutic profile.

The proposed mechanism involves the quinoline-4-carboxylate anion forming a key electrostatic interaction with a positively charged residue in the glycine binding pocket, while the rest of the molecule establishes additional hydrophobic and van der Waals contacts.

Caption: Postulated mechanism of NMDA receptor antagonism.

Experimental Determination of Structure-Activity Relationships

A systematic SAR exploration requires the synthesis and biological evaluation of a focused library of analogs. The primary goal is to probe the importance of each region of the parent molecule.

Rationale for Analog Design & Synthesis Overview

The synthesis of 2,3-disubstituted quinoline-4-carboxylic acids can be achieved through established methods like the Doebner or Pfitzinger reactions.[9] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is particularly amenable to generating a diverse library of analogs.[9][10]

Key Modifications for SAR Probing:

-

Region I (Quinoline Core): Introduce small electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl, -F) groups at positions 5, 6, and 7 to probe electronic effects and potential new contact points.

-

Region II (Alkyl Groups):

-

C2 Position: Vary the propyl group (n-propyl, isopropyl, cyclopropyl) to explore steric tolerance. Shorten (ethyl, methyl) or lengthen (butyl) the chain to assess the size of the hydrophobic pocket.

-

C3 Position: Systematically replace the ethyl group with smaller (methyl) or bulkier (isopropyl, phenyl) substituents to define steric limits.

-

-

Region III (Carboxylic Acid): This group is often essential. Its replacement with bioisosteres like a tetrazole can confirm its role as a proton donor and anionic center while potentially improving metabolic stability and pharmacokinetic properties.[11] Esterification (e.g., to an ethyl ester) should lead to a significant loss of activity, confirming the necessity of the free acid.[8][12]

Experimental Workflow: Synthesis to Biological Data

A robust workflow ensures reproducible results and efficient SAR generation.

Caption: Iterative workflow for SAR determination.

Detailed Protocol: [³H]Glycine Radioligand Binding Assay

This competitive binding assay is a standard method to determine a compound's affinity for the NMDA receptor glycine site.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds by measuring their ability to displace the radioligand [³H]glycine from its binding site on rat brain cortical membranes.

Materials:

-

Rat brain cortices, homogenized and prepared as a P2 membrane fraction.

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4.

-

Radioligand: [³H]glycine (specific activity ~40-60 Ci/mmol).

-

Non-specific binding control: Glycine (1 mM).

-

Test compounds dissolved in DMSO, then diluted in assay buffer.

-

96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester.

Procedure:

-

Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

-

Non-Specific Binding (NSB): Add 50 µL of 1 mM Glycine to designated NSB wells.

-

Total Binding (TB): Add 50 µL of assay buffer to designated TB wells.

-

Test Compounds: Add 50 µL of serially diluted test compounds to the remaining wells.

-

Radioligand Addition: Add 50 µL of [³H]glycine (final concentration ~10 nM) to all wells.

-

Membrane Addition: Add 50 µL of the rat cortical membrane preparation (~100 µg protein) to all wells to initiate the binding reaction. Total volume is 250 µL.

-

Incubation: Incubate the plate for 30 minutes at 4°C with gentle agitation.

-

Termination: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with 1 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Convert DPM of test compound wells to a percentage of specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Hypothetical SAR Data & Interpretation

The following table presents plausible data from the proposed analog screen, illustrating key SAR trends.

| Compound | R¹ (C2) | R² (C3) | R³ (C6) | IC₅₀ (nM) | Interpretation |

| Parent | n-Propyl | Ethyl | H | 150 | Baseline activity. |

| 1a | Methyl | Ethyl | H | 850 | C2-propyl is preferred over smaller methyl; suggests hydrophobic pocket. |

| 1b | Isopropyl | Ethyl | H | 120 | Isopropyl is well-tolerated, similar to n-propyl. |

| 1c | Phenyl | Ethyl | H | >10,000 | Large C2-substituent is detrimental; indicates steric clash. |

| 2a | n-Propyl | Methyl | H | 95 | C3-ethyl preferred over methyl; suggests optimal size/conformation. |

| 2b | n-Propyl | Isopropyl | H | 600 | Bulkier C3-group reduces activity. |

| 3a | n-Propyl | Ethyl | Cl | 45 | Electron-withdrawing group at C6 enhances potency. |

| 3b | n-Propyl | Ethyl | OCH₃ | 210 | Electron-donating group offers no benefit. |

| 4a (Ester) | n-Propyl | Ethyl | H | >50,000 | Free carboxylic acid is essential for activity. |

| 4b (Tetrazole) | n-Propyl | Ethyl | H | 180 | Tetrazole is a viable bioisostere for the carboxylic acid. |

-

C4-Carboxylic Acid: Absolutely essential for binding, likely forming a critical ionic or hydrogen bond interaction.

-

C2-Position: Requires a medium-sized hydrophobic group (propyl/isopropyl). Both smaller and larger groups reduce activity.

-

C3-Position: An ethyl group appears optimal, with smaller or larger substituents being less favorable.

-

C6-Position: Substitution with a small, electron-withdrawing group like chlorine significantly enhances potency, possibly through favorable electronic interactions or by influencing the pKa of the quinoline nitrogen.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidating the SAR of 3-Ethyl-2-propylquinoline-4-carboxylic acid. Based on the analysis of its structural class, we predict that its biological activity is highly sensitive to modifications at the C2, C3, and C4 positions, as well as on the core aromatic ring. The hypothetical data suggest that an analog featuring a C2-propyl, C3-ethyl, and a C6-chloro substituent would be a promising candidate for further investigation.

Future work should focus on synthesizing this optimized analog and expanding the library to probe other positions (C5, C7, C8) on the quinoline ring. Furthermore, once potent compounds are identified, subsequent studies should assess their selectivity against other receptors and evaluate their pharmacokinetic properties (ADME/Tox) to determine their viability as therapeutic drug candidates.

References

-

The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.

-

Lekes, V., et al. (1999). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed.

-

Lekes, V., et al. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research (JOCPR).

-

A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. ResearchGate.

-

Wang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central (PMC).

-

SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Frontiers in Chemistry.

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.

-

Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. PubMed.

-

NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI.

-

Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. PubMed.

-

Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. RSC Publishing.

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.

-

SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Europe PMC.

-

Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives. INIS-IAEA.

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme Chemistry.

-

Structure Activity Relationships. Drug-Design.org.

-

3-ethyl-2-propylquinoline-4-carboxylic acid (C15H17NO2). PubChemLite.

-

Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. MSU Chemistry.

-

3-Propionyl-thiazolidine-4-carboxylic acid ethyl esters. RSC Publishing.

-

Chapter 6,7,8,9,10,11 | PDF | Quantitative Structure–Activity Relationship. Scribd.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

Technical Whitepaper: Predictive Pharmacology of 3-Ethyl-2-propylquinoline-4-carboxylic Acid

The following technical guide is structured as a predictive pharmacology whitepaper. It synthesizes established structure-activity relationships (SAR) of the quinoline-4-carboxylic acid scaffold with the specific physicochemical properties of the 3-ethyl-2-propyl derivative.

Executive Summary

3-Ethyl-2-propylquinoline-4-carboxylic acid (CAS: 380346-48-5) is a lipophilic, polysubstituted quinoline derivative. While often categorized as a chemical building block, structural analysis reveals it as a potent "privileged scaffold" candidate. By modulating the classic cinchophen (2-phenylquinoline-4-carboxylic acid) core with aliphatic chains at the C2 and C3 positions, this molecule is predicted to exhibit enhanced membrane permeability and altered metabolic stability compared to its aryl counterparts.

Core Predicted Activities:

-

Antileishmanial Agent: Inhibition of Leishmania N-myristoyltransferase (NMT).

-

Anticancer Therapeutic: Inhibition of human Dihydroorotate Dehydrogenase (hDHODH).

-

Anti-inflammatory: COX-1/COX-2 inhibition (historical scaffold activity).

Chemical Profile & Physicochemical Properties

Before assessing biological activity, we must establish the "drug-likeness" of the molecule. The substitution of phenyl rings (common in cinchophen) with propyl/ethyl chains significantly alters the solvation profile.

| Property | Value (Predicted) | Implication for Bioactivity |

| Molecular Formula | C₁₅H₁₇NO₂ | Low MW (243.30 g/mol ) favors oral bioavailability. |

| LogP (Lipophilicity) | 3.8 – 4.2 | High lipophilicity suggests excellent Blood-Brain Barrier (BBB) and cell membrane penetration; potential for accumulation in lipid-rich tissues. |

| pKa (Acidic) | 4.5 – 5.0 | Exists as an anion at physiological pH (7.4), preventing passive diffusion unless protonated in acidic microenvironments (e.g., tumor hypoxia or phagolysosomes). |

| Topological Polar Surface Area | ~50 Ų | Well within the range for good intestinal absorption (<140 Ų). |

| Rotatable Bonds | 4 | Moderate flexibility allows induced fit into enzyme binding pockets (e.g., DHODH). |

Predicted Mechanisms of Action (MoA)

Primary Target: Leishmania N-Myristoyltransferase (NMT) Inhibition

Quinoline-4-carboxylic acids are established inhibitors of NMT, an enzyme essential for protein myristoylation in Leishmania donovani.

-

Mechanism: The carboxylate group at C4 coordinates with the catalytic base (often a leucine or tyrosine residue) in the NMT active site.

-

Role of 2-Propyl/3-Ethyl: Unlike bulky 2-aryl substituents, the 2-propyl chain provides a flexible hydrophobic anchor that can navigate the hydrophobic peptide-binding groove of NMT without steric clash. The 3-ethyl group restricts rotation, locking the quinoline core into a bioactive conformation.

-

Validation Status: High confidence based on scaffold homology to sitamaquine and related 2-substituted quinolines.

Secondary Target: Human DHODH Inhibition (Anticancer)

Dihydroorotate dehydrogenase (DHODH) is critical for de novo pyrimidine synthesis in rapidly dividing cancer cells.[1]

-

Mechanism: The quinoline ring mimics the ubiquinone cofactor, binding to the ubiquinone-binding tunnel of DHODH.

-

The Lipophilic Advantage: The 2-propyl and 3-ethyl chains are predicted to interact with the hydrophobic "breathing" region of the tunnel (Val/Leu rich), potentially offering higher affinity than less substituted analogs.

Biological Pathway Visualization

The following diagram illustrates the predicted signaling impact of the molecule.

Caption: Predicted pharmacological network. Solid lines indicate strong predicted inhibition; dashed lines indicate weaker secondary targets.

Experimental Validation Protocols

To confirm the predicted activity, the following self-validating workflows are recommended.

Synthesis: The Pfitzinger Reaction

The most robust route to this specific derivative is the Pfitzinger reaction, utilizing Isatin and 4-Heptanone.

Rationale: 4-Heptanone (dipropyl ketone) possesses two equivalent

Step-by-Step Protocol:

-

Reagents: Isatin (10 mmol), 4-Heptanone (15 mmol), KOH (33% aq. solution, 20 mL), Ethanol (20 mL).

-

Reflux: Combine Isatin and KOH solution; heat gently until Isatin dissolves (ring opening to isatinate). Add 4-Heptanone and Ethanol. Reflux at 80°C for 24–48 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Methanol/DCM 1:9). Look for the disappearance of the orange Isatin spot.

-

Work-up: Cool reaction mixture to room temperature. Acidify to pH 3–4 using Glacial Acetic Acid.

-

Precipitation: The product, 3-Ethyl-2-propylquinoline-4-carboxylic acid, will precipitate as a solid.

-

Purification: Recrystallize from Ethanol/Water.

-

Validation: ¹H NMR must show a triplet (propyl methyl), a triplet (ethyl methyl), and the characteristic quinoline aromatic protons.

In Vitro Biological Assay (Antiproliferative)

Objective: Validate DHODH-mediated cytotoxicity.

-

Cell Lines: HCT-116 (Colorectal cancer, DHODH dependent) vs. HFF-1 (Human Foreskin Fibroblasts, control).

-

Preparation: Dissolve compound in DMSO (10 mM stock).

-

Treatment: Incubate cells for 72 hours with graded concentrations (0.1 µM – 100 µM).

-

Readout: MTT or Resazurin reduction assay.

-

Rescue Experiment (Crucial for Causality): Co-treat cells with Uridine (100 µM) .

-

Logic: If the compound kills cells by inhibiting DHODH (pyrimidine starvation), adding exogenous Uridine should bypass the block and rescue cell viability. If Uridine does not rescue, the mechanism is off-target toxicity.

-

Synthesis Workflow Diagram

Caption: Pfitzinger synthesis pathway converting Isatin and 4-Heptanone into the target quinoline.

References

-

BenchChem. (2025).[1][2][3] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Retrieved from 1[1]

-

Frontiers in Chemistry. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from 4

-

PubChem. (n.d.). 3-ethyl-2-propylquinoline-4-carboxylic acid (Compound Summary). Retrieved from 5

-

Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from 6

-

ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from 7[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 5. PubChemLite - 3-ethyl-2-propylquinoline-4-carboxylic acid (C15H17NO2) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility Profile of 3-Ethyl-2-propylquinoline-4-carboxylic acid in Organic Solvents

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 3-Ethyl-2-propylquinoline-4-carboxylic acid, a representative quinoline derivative. We delve into the molecular characteristics governing its solubility, present a rigorous, step-by-step protocol for experimental solubility determination using the equilibrium shake-flask method, and offer an illustrative analysis of expected solubility trends across a spectrum of organic solvents. This document is intended to serve as a practical resource for scientists seeking to understand and experimentally characterize the solubility of complex organic molecules.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from discovery to market, solubility is a gatekeeper. For an API to be effective, it must first be dissolved. The solubility of an API in various organic solvents is of paramount importance for practical reasons, including the design of crystallization processes, predicting synthetic routes, and enabling purification techniques. Furthermore, understanding an API's behavior in different solvent environments provides crucial insights for developing stable and effective formulations, be it a topical solution or a solid oral dosage form.

Quinoline-4-carboxylic acid derivatives are a significant class of compounds, known for a wide range of biological activities, including anticancer and antibacterial properties. 3-Ethyl-2-propylquinoline-4-carboxylic acid (C₁₅H₁₇NO₂) is a specific analogue within this class. Its structure, featuring a rigid heterocyclic core combined with flexible alkyl chains and a polar carboxylic acid group, presents an interesting and challenging case for solubility prediction. This guide will, therefore, focus on providing a robust framework for experimentally determining and interpreting its solubility profile.

Molecular Profile and Predicted Physicochemical Properties

A thorough understanding of the molecule's structure is the first step in predicting its solubility behavior.

-

Molecular Formula: C₁₅H₁₇NO₂

-

Molecular Weight: 243.30 g/mol

-

Predicted XlogP: 3.7

The structure of 3-Ethyl-2-propylquinoline-4-carboxylic acid is characterized by three key regions that dictate its interactions with solvents:

-

The Quinoline Core: A large, aromatic, and relatively non-polar heterocyclic system. This part of the molecule will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

-

The Carboxylic Acid Group (-COOH): A highly polar functional group capable of acting as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O). This group will strongly favor interactions with polar, protic solvents like alcohols. Carboxylic acids are generally soluble in less polar organic solvents like ether and chloroform as well.

-

The Alkyl Substituents (-CH₂CH₃ and -CH₂CH₂CH₃): The ethyl and propyl groups are non-polar and hydrophobic. As the length of the hydrocarbon chain increases, the non-polar character of the molecule is enhanced, which generally increases its solubility in non-polar organic solvents while decreasing its solubility in highly polar solvents like water.

The interplay between the large non-polar quinoline core and alkyl chains, and the highly polar carboxylic acid group, suggests that the solubility of this compound will be highly dependent on the specific nature of the solvent.

Caption: Molecular interactions governing solubility.

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted "gold standard" technique for determining the solubility of a solid in a solvent. The core principle is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.

Materials and Equipment

-

Solute: 3-Ethyl-2-propylquinoline-4-carboxylic acid (purity > 99%)

-

Solvents: A range of analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Ethanol, Methanol).

-

Equipment:

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control or a thermostatically controlled water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm PTFE or appropriate material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer.

-

Experimental Workflow

The protocol described below is a self-validating system; the inclusion of a time-to-equilibrium pre-study ensures that the main experiment is conducted under conditions where true thermodynamic equilibrium has been achieved.

Thermodynamic Stability Profile: 3-Ethyl-2-propylquinoline-4-carboxylic Acid

Technical Guide for Pharmaceutical Development

Part 1: Executive Technical Synthesis

Compound Identity: 3-Ethyl-2-propylquinoline-4-carboxylic acid CAS: 380346-48-5 Molecular Weight: 243.31 g/mol Thermodynamic State: High-melting crystalline solid (MP: 209–210 °C).

Core Stability Thesis

3-Ethyl-2-propylquinoline-4-carboxylic acid exhibits a Type II Stability Profile : it is kinetically stable under ambient storage but thermodynamically metastable regarding decarboxylation at elevated temperatures (>180 °C) or in strongly acidic solution.

The thermodynamic behavior is governed by the "Ortho-Effect" (Steric Buttressing). The 3-ethyl substituent exerts significant steric pressure on the 4-carboxylic acid moiety. This interaction forces the carboxyl group out of planarity with the quinoline aromatic system, disrupting

Part 2: Solid-State Thermodynamics

Crystal Lattice Energy & Melting Behavior

The melting point of 209–210 °C is the critical thermodynamic limit. This high value suggests a crystal lattice dominated by strong intermolecular forces, specifically:

-

Zwitterionic Character: In the solid state, quinoline-4-carboxylic acids often exist as zwitterions (quinolinium carboxylate), creating a pseudo-ionic lattice with high coulombic attraction.

-

-

Critical Warning: Differential Scanning Calorimetry (DSC) analysis typically reveals a sharp endotherm (melting) immediately followed by or overlapping with a broad exotherm. This exotherm represents thermal decarboxylation . The compound does not simply melt; it degrades upon phase transition.

Polymorphism Risk

Due to the flexible alkyl chains (propyl at C2, ethyl at C3), this molecule has high conformational entropy.

-

Risk: High probability of enantiotropic polymorphs.

-

Mechanism: Rotation of the C2-propyl chain allows for different packing motifs (herringbone vs. slip-stacked).

-

Control: Crystallization solvent choice is thermodynamically determinative. Polar protic solvents (Ethanol/Water) favor the zwitterionic high-melting form. Non-polar solvents may yield lower-melting neutral forms.

Part 3: Solution Thermodynamics & Degradation Kinetics

The Decarboxylation Pathway

The primary thermodynamic instability is the loss of

-

Mechanism: The reaction proceeds via a zwitterionic transition state where the proton from the carboxyl group is transferred to the quinoline nitrogen (or solvent), followed by electrophilic attack on the C4 position.

-

Steric Acceleration: The 3-ethyl group destabilizes the ground state of the carboxylic acid (steric strain) more than it destabilizes the transition state, effectively lowering the activation energy (

) for

Solubility & pKa Profile (Estimated)

-

(Quinolinium N): ~4.8 – 5.2 (Basic). The alkyl groups are electron-donating, potentially raising the basicity of the nitrogen compared to quinoline (

- (Carboxylic Acid): ~2.0 – 2.5 (Acidic). The steric twist prevents resonance stabilization of the neutral acid, increasing acidity.

-

Isoelectric Point (pI): ~3.5. Minimum solubility occurs here.

Visualization: Decarboxylation Mechanism

The following diagram illustrates the transition state and the steric influence of the 3-ethyl group.

Caption: Kinetic pathway of thermal decarboxylation. The 3-ethyl group accelerates the reaction by destabilizing the ground state via steric hindrance.

Part 4: Experimental Protocols for Stability Validation

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the activation energy of decarboxylation.

-

Preparation: Dissolve compound in 0.1 N HCl, 0.1 N NaOH, and Phosphate Buffer (pH 7.4) at 1 mg/mL.

-

Thermal Stress: Incubate aliquots at 40°C, 60°C, and 80°C for 24, 48, and 72 hours.

-

Oxidative Stress: Treat with 3%

at RT for 4 hours (Tests quinoline N-oxidation). -

Analysis: HPLC-UV (254 nm).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5% to 95% B).

-

Pass Criteria: >99.0% recovery. Any peak at RRT ~1.2 (decarboxylated product) indicates instability.

-

Protocol B: Solid-State Polymorph Screening

Objective: Ensure batch-to-batch thermodynamic consistency.

-

Slurry Method: Suspend excess solid in 3 solvents (Water, Ethanol, Acetone) at 25°C for 48 hours.

-

Filtration: Filter solids and dry under vacuum at 40°C.

-

Analysis: PXRD (Powder X-Ray Diffraction).

-

Compare diffraction patterns.[1] Shifts in

peaks indicate polymorphic transitions driven by solvent interaction.

-

Visualization: Stability Testing Workflow

Caption: Workflow for validating the thermodynamic integrity of the compound before drug development use.

Part 5: Quantitative Data Summary

| Parameter | Value / Characteristic | Source / Rationale |

| Melting Point | 209 – 210 °C | Sigma-Aldrich / Enamine [1] |

| Physical Form | Crystalline Powder | Enamine Catalog [2] |

| Predicted LogP | 3.7 ± 0.4 | Calculated (Lipophilic Alkyls) [3] |

| Predicted pKa (Acid) | 2.2 ± 0.2 | Steric inhibition of resonance |

| Primary Degradant | 3-Ethyl-2-propylquinoline | Decarboxylation ( |

| Storage Condition | Room Temp (25°C), Dry | Hydrolysis-resistant, Hygroscopic risk |

Part 6: References

-

Sigma-Aldrich. (n.d.). 3-Ethyl-2-propylquinoline-4-carboxylic acid Product Specification. Retrieved from

-

EnamineStore. (n.d.). Building Block: 3-ethyl-2-propylquinoline-4-carboxylic acid.[2][3][4][5][6] Retrieved from

-

PubChem. (2025).[6] 3-Ethyl-2-propylquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from

-

Ghasemi, et al. (2020). Efficient synthesis of quinoline-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for Pfitzinger/Doebner stability).

-

Reeves, J. T., et al. (2008).[7] Decarboxylation kinetics of heteroaromatic acids. Journal of Organic Chemistry. (Mechanistic grounding for decarboxylation pathways).

Sources

- 1. researchgate.net [researchgate.net]

- 2. EnamineStore [enaminestore.com]

- 3. 3-ethyl-2-propylquinoline-4-carboxylic acid | 380346-48-5 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

- 6. PubChemLite - 3-ethyl-2-propylquinoline-4-carboxylic acid (C15H17NO2) [pubchemlite.lcsb.uni.lu]

- 7. Decarboxylation [organic-chemistry.org]

Technical Whitepaper: Protein Binding Targets for 3-Ethyl-2-propylquinoline-4-carboxylic Acid

Executive Summary

3-Ethyl-2-propylquinoline-4-carboxylic acid (EPQ-4-CA) represents a specific lipophilic derivative of the cinchoninic acid (quinoline-4-carboxylic acid) scaffold. While often cataloged as a chemical building block, its structural architecture—specifically the 2,3-dialkyl substitution pattern flanking the carboxylic acid—places it firmly within the pharmacophore space of several high-value biological targets.

This guide provides a technical roadmap for researchers to evaluate EPQ-4-CA against its three highest-probability protein targets: Dihydroorotate Dehydrogenase (DHODH) , Neurokinin-3 (NK3) Receptors , and Cannabinoid Receptor 2 (CB2) . The analysis is derived from rigorous Structure-Activity Relationship (SAR) homology with known clinical candidates like Brequinar and Osanetant.

Chemical Profile & Pharmacophore Analysis

The EPQ-4-CA molecule consists of a bicyclic aromatic quinoline core with a carboxylic acid at position C4. The critical features for protein binding are the hydrophobic alkyl chains at C2 (propyl) and C3 (ethyl).

| Feature | Chemical Property | Biological Implication |

| Core | Quinoline (Benzo[b]pyridine) | π-π stacking interactions with aromatic residues (Phe, Trp, Tyr). |

| C4-COOH | Carboxylic Acid (pKa ~4-5) | Forms salt bridges with Arg/Lys residues; mimics phosphate groups. |

| C2-Propyl | Hydrophobic Chain | Occupies deep hydrophobic pockets; critical for potency in DHODH. |

| C3-Ethyl | Hydrophobic Bulk | Provides steric occlusion; enhances selectivity over homologous enzymes. |

Primary Target: Human Dihydroorotate Dehydrogenase (hDHODH)

Mechanistic Rationale

The most structurally validated target for 2,3-substituted quinoline-4-carboxylic acids is Human Dihydroorotate Dehydrogenase (hDHODH) . This mitochondrial enzyme catalyzes the rate-limiting step in de novo pyrimidine synthesis.

-

Homology: EPQ-4-CA is a structural analog of Brequinar , a potent DHODH inhibitor.

-

Binding Mode: The carboxylate group of EPQ-4-CA mimics the interactions of the cofactor FMN or the substrate, while the 2,3-alkyl chains occupy the hydrophobic ubiquinone-binding tunnel. Inhibition leads to pyrimidine depletion, exerting anti-viral and anti-inflammatory effects.

Validation Protocol: DCIP Reduction Assay

To validate EPQ-4-CA binding to DHODH, use a colorimetric assay measuring the reduction of 2,6-dichloroindophenol (DCIP), which acts as the terminal electron acceptor in place of ubiquinone.

Materials:

-

Recombinant hDHODH (purified, N-terminal truncated).

-

Substrate: L-Dihydroorotate (L-DHO).

-

Cofactor: Decylubiquinone (Qd).

-

Chromophore: DCIP (2,6-Dichloroindophenol).

Step-by-Step Methodology:

-

Buffer Prep: Prepare 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, and 150 mM KCl.

-

Enzyme Activation: Incubate 10 nM hDHODH with varying concentrations of EPQ-4-CA (0.1 nM – 10 µM) for 15 minutes at 25°C.

-

Reaction Initiation: Add substrate mix: 200 µM L-DHO, 100 µM Qd, and 60 µM DCIP.

-

Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) kinetically for 20 minutes.

-

Data Analysis: Plot initial velocity (

) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine

Figure 1: Mechanism of Action for DHODH inhibition by EPQ-4-CA.

Secondary Target: GPCRs (NK3 & CB2)

Mechanistic Rationale

Quinoline-4-carboxamides are privileged structures for G-Protein Coupled Receptors. While EPQ-4-CA is an acid, it serves as the direct precursor (and potential metabolite) for amides targeting:

-

Neurokinin-3 (NK3) Receptor: Involved in sex hormone regulation and schizophrenia. Analogs like Talnetant possess a quinoline-4-carboxamide core.

-

Cannabinoid Receptor 2 (CB2): 4-Quinolinecarboxylic acids have demonstrated high affinity for CB2, mediating immunomodulation without psychotropic effects.

Validation Protocol: [35S]GTPγS Binding Assay

This functional assay determines if EPQ-4-CA acts as an agonist or antagonist by measuring G-protein activation.

Step-by-Step Methodology:

-

Membrane Prep: Harvest CHO cells stably expressing human NK3 or CB2 receptors. Homogenize and centrifuge to isolate membranes.

-

Incubation: Mix 10 µg membrane protein with assay buffer (20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4) containing 10 µM GDP.

-

Ligand Addition:

-

Agonist Mode: Add EPQ-4-CA (1 nM – 10 µM).

-

Antagonist Mode: Add EPQ-4-CA + Reference Agonist (e.g., CP55,940 for CB2).

-

-

Radioisotope: Add 0.1 nM [35S]GTPγS. Incubate for 60 mins at 30°C.

-

Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

-

Counting: Measure bound radioactivity via liquid scintillation counting.

In Silico Validation: Molecular Docking Workflow

Before wet-lab synthesis or procurement, computational validation is recommended to prioritize the target list.

Computational Strategy

-

Ligand Prep: Generate 3D conformers of EPQ-4-CA. Ionize the carboxylic acid (COO-) at pH 7.4.

-

Protein Prep: Retrieve PDB structures:

-

DHODH: PDB ID 1D3G (Bound to Brequinar).

-

NK3: PDB ID 6HLO (Homology model or related NK1 structure).

-

-

Docking Grid: Center the grid on the co-crystallized ligand (e.g., the ubiquinone channel for DHODH).

-

Scoring: Evaluate the ChemScore and H-bond formation between the C4-carboxylate and Arg136 (DHODH numbering).

Figure 2: Computational workflow for validating EPQ-4-CA binding potential.

Summary of Potential Targets

| Target Protein | Probability | Mechanism | Key Residue Interaction |

| hDHODH | High | Ubiquinone Channel Blocker | Salt bridge with Arg136 ; Hydrophobic packing with Val134/Phe98 . |

| CB2 Receptor | Medium | Allosteric/Orthosteric Ligand | H-bond with Ser112 ; π-stacking in TM bundle. |

| NK3 Receptor | Low/Medium | Antagonist (requires amide?) | Interaction with TM transmembrane pocket. |

| Gyrase B | Low | ATPase Inhibitor | Interaction with ATP binding pocket (bacterial). |

References

-

Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

-

Liu, S., et al. (2006). "Structure-based discovery of potent and selective inhibitors of human dihydroorotate dehydrogenase." Proceedings of the National Academy of Sciences. Link

-

Sarott, R. C., et al. (2020). "Development of High-Affinity Cannabinoid Receptor 2 Ligands." Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2023). "3-Ethyl-2-propylquinoline-4-carboxylic acid."[1][2][3][4][5][6][7][8] National Library of Medicine. Link

-

Vyas, V. K., et al. (2011). "2D-QSAR and molecular docking studies of quinoline-4-carboxylic acid derivatives as DHODH inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. 92513-36-5|6-Ethyl-2-methylquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 3-ethyl-2-propylquinoline-4-carboxylic acid | 380346-48-5 [sigmaaldrich.com]

- 3. aksci.com [aksci.com]

- 4. CAS:897554-25-5, 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid-毕得医药 [bidepharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. EnamineStore [enaminestore.com]

- 7. PubChemLite - 3-ethyl-2-propylquinoline-4-carboxylic acid (C15H17NO2) [pubchemlite.lcsb.uni.lu]

- 8. EnamineStore [enaminestore.com]

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic Acid

Executive Summary

This technical guide details the synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid (CAS: 380346-48-5) utilizing the Pfitzinger reaction. This method offers a robust, atom-economical route to 2,3-disubstituted quinoline-4-carboxylic acids, a scaffold critical in medicinal chemistry for developing anti-inflammatory, antiviral, and anti-tubercular agents. The protocol leverages the condensation of isatin with 4-heptanone in an alkaline medium, ensuring high regioselectivity due to the symmetry of the ketone precursor.

Strategic Rationale & Mechanism

The Pfitzinger reaction is preferred over the Friedländer synthesis for this target due to the ready availability of isatin and the avoidance of unstable o-aminoaldehyde intermediates.

Reaction Logic

The synthesis relies on the in situ generation of potassium isatinate (2-aminophenylglyoxylate) via base-mediated hydrolysis of the isatin lactam ring. This intermediate acts as a nucleophile toward the carbonyl of 4-heptanone.

-

Regiochemistry: 4-Heptanone (dipropyl ketone) is symmetric. The condensation occurs between the ketone carbonyl and the primary amine of the isatinate, while the ketone's

-methylene group attacks the keto-carbonyl of the isatinate. -

Substituent Mapping:

-

Position 2 (Quinoline): Derived from the ketone carbonyl carbon. The attached propyl chain remains intact.

-

Position 3 (Quinoline): Derived from the ketone

-carbon. The ethyl group attached to this

-

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway of the Pfitzinger reaction converting Isatin and 4-Heptanone to the target quinoline.[1]

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2] | Quantity (Scale) | Role |

| Isatin | 147.13 | 1.0 | 14.7 g (100 mmol) | Core Scaffold |

| 4-Heptanone | 114.18 | 1.2 | 16.8 mL (13.7 g) | Carbonyl Source |

| KOH (33% aq) | 56.11 | 4.0 | ~65 mL | Base/Catalyst |

| Ethanol (Abs) | 46.07 | Solvent | 100 mL | Co-solvent |

| Acetic Acid | 60.05 | Excess | As needed | Acidification |

Step-by-Step Procedure

Phase A: Isatinate Formation (Ring Opening)

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 14.7 g of Isatin to 65 mL of 33% aqueous KOH.

-

Observation Point: Stir gently at room temperature. The orange-red suspension will turn into a clear yellow/brown solution, indicating the formation of potassium isatinate (ring opening). Causality: Failure to fully dissolve isatin before ketone addition can lead to lower yields.

Phase B: Condensation

-

Addition: Add 100 mL of absolute ethanol to the mixture, followed by the dropwise addition of 16.8 mL of 4-heptanone.

-

Reflux: Heat the mixture to reflux (approx. 80-85 °C) for 12–16 hours .

-

Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of the isatin spot indicates completion.

-

Phase C: Workup & Isolation[2]

-

Solvent Removal: Allow the reaction mixture to cool. Remove the bulk of the ethanol under reduced pressure (Rotavap) to minimize solubility of the final product during precipitation.

-

Clarification: Dilute the residue with 100 mL distilled water. If any insoluble oily impurities (unreacted ketone or aldol side-products) are visible, extract twice with 30 mL diethyl ether. Discard the organic (ether) layer.

-

Precipitation (Critical Step):

-

Place the aqueous alkaline layer in an ice bath (0–5 °C).

-

Slowly add Glacial Acetic Acid (or 10% HCl) with vigorous stirring.

-

Endpoint: Continue addition until pH reaches 4.0–5.0 .

-

Self-Validation: A voluminous off-white to pale yellow precipitate should form immediately. If the product oils out, the pH drop was likely too rapid or the temperature too high.

-

Phase D: Purification

-

Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash the cake with cold water (3 x 50 mL) to remove residual inorganic salts.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (approx. 80:20 ratio).

-

Dissolve in minimum hot ethanol.

-

Add hot water until slight turbidity appears.

-

Cool slowly to room temperature, then to 4 °C.

-

-

Drying: Dry the crystals in a vacuum oven at 60 °C for 6 hours.

Results & Characterization

Expected Data

-

Yield: Typical isolated yields range from 65% to 80% .

-

Appearance: Off-white to pale yellow crystalline powder.

-

Melting Point: 209–210 °C [1].

-

Solubility: Soluble in DMSO, Methanol, and hot Ethanol; insoluble in water.

Spectroscopic Validation (Predicted)

-

1H NMR (DMSO-d6, 400 MHz):

- 13.5-14.0 (br s, 1H, -COOH).

- 7.5-8.5 (m, 4H, Quinoline Ar-H).

- 3.1-3.3 (t, 2H, C2-CH2 -CH2-CH3).

- 2.8-2.9 (q, 2H, C3-CH2 -CH3).

-

Distinct triplet signals for the terminal methyl groups of the propyl and ethyl chains.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target quinoline.

Troubleshooting & Optimization

-

Low Yield: Often caused by incomplete hydrolysis of isatin before ketone addition. Ensure the initial solution is clear.

-

Oiling Out: If the product forms an oil upon acidification, decant the aqueous layer, dissolve the oil in fresh alkali, and re-acidify very slowly with efficient cooling.

-

Microwave Option: This reaction can be accelerated using a microwave reactor (150 °C, 10-20 mins) for high-throughput library generation [2].

References

-

ScienceMadness. (2024). The Pfitzinger Reaction - Discussion and Protocols. Retrieved from [Link]

-

Manske, R. H. (1942).[3] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[1][3] (Foundational text on Quinoline synthesis).

Sources

crystallization and purification methods for quinoline-4-carboxylic acids

Application Note: Crystallization and Purification of Quinoline-4-Carboxylic Acids

Executive Summary & Strategic Importance

Quinoline-4-carboxylic acids (cinchoninic acids) are privileged pharmacophores in medicinal chemistry, serving as precursors for antimalarials (mefloquine analogues), antivirals, and NK-3 receptor antagonists. Their synthesis, predominantly via the Pfitzinger reaction (condensation of isatin with ketones), often yields crude products contaminated with unreacted isatin, red/brown resinous oligomers, and inorganic salts.

This guide moves beyond basic textbook procedures to provide a robust, industrial-grade purification strategy. It addresses the core challenge of these molecules: their amphoteric (zwitterionic) nature , which dictates that successful isolation relies heavily on precise pH control and solvent selection based on the specific substitution pattern.

Physicochemical Considerations

To purify these compounds effectively, one must understand their solubility profile, which is governed by the coexistence of the basic quinoline nitrogen and the acidic carboxyl group.

Solubility Profile & Solvent Selection

| State | Chemical Species | Solubility Behavior | Strategic Use |

| Acidic (pH < 2) | Cationic ( | Soluble in water/polar organic mixtures. | Removal of neutral organic impurities. |

| Isoelectric (pH 4-5) | Zwitterionic ( | Minimum Solubility (Precipitation). | Primary Isolation Step. |

| Basic (pH > 10) | Anionic ( | Highly soluble in water. | Filtering out insoluble tars/resins. |

| Organic Solvents | Neutral/Zwitterion | Variable. High MP derivatives often require dipolar aprotic solvents. | Recrystallization (EtOH, AcOH, DMF).[1][2] |

Protocol 1: The "pH Swing" Isolation (Primary Workup)

Objective: Isolate the crude acid from the Pfitzinger alkaline reaction mixture while removing unreacted ketone and insoluble polymeric resins.

Mechanism: The Pfitzinger reaction occurs in strong base (KOH/NaOH). The product exists as a soluble dicarboxylate salt. Impurities often include neutral tars (insoluble in base) and unreacted isatin (soluble in base, but distinct solubility upon acidification).

Reagents:

-

Crude Reaction Mixture (Alkaline)

-

Activated Charcoal (Optional)[3]

-

Glacial Acetic Acid (AcOH) or 3N HCl

-

Celite (Filter aid)

Step-by-Step Procedure:

-

Dilution & Resin Removal:

-

Dilute the crude alkaline reaction mixture with distilled water (approx. 3-5 volumes relative to reaction volume).

-

Critical Step: If dark, insoluble tars are present, add Activated Charcoal (5% w/w) and stir for 30 minutes at 50°C.

-

Filter the warm solution through a Celite pad. The filtrate should be clear (though likely colored yellow/orange). Discard the solid residue (contains neutral polymers).

-

-

Neutral Impurity Extraction (Optional but Recommended):

-

Wash the alkaline filtrate with Ethyl Acetate or Diethyl Ether (

vol). -

Rationale: This removes unreacted ketones or non-acidic byproducts. Keep the aqueous layer .

-

-

Controlled Acidification (The "Swing"):

-

Cool the aqueous alkaline solution to 0–5°C.

-

Slowly add Glacial Acetic Acid (preferred over HCl to avoid trapping inorganic chlorides) with vigorous stirring.

-

Target pH: Adjust pH to 4.5 – 5.0 .

-

Observation: A thick precipitate should form. Do not acidify to pH 1, as the hydrochloride salt may redissolve or become sticky.

-

-

Digestion & Filtration:

-

Allow the slurry to stir for 1 hour. If the precipitate is amorphous/sticky, heat the slurry to 60°C for 30 mins (Digestion) and let it cool slowly to induce better particle size.

-

Filter via vacuum filtration.[4][5][6] Wash the cake with cold water followed by a small amount of cold acetone (removes surface colored impurities).

-

Visualization: Primary Isolation Workflow

Figure 1: Workflow for the isolation of crude quinoline-4-carboxylic acid from alkaline reaction mixtures.

Protocol 2: Recrystallization (Polishing)

Objective: Remove trace colored impurities and inorganic salts to achieve >98% purity (HPLC).

Solvent Selection Logic:

-

Ethanol (95% or Absolute): Best for alkyl-substituted quinolines.

-

Glacial Acetic Acid: Best for highly insoluble, high-melting derivatives (e.g., 2-phenylquinoline-4-carboxylic acid).

-

DMF/Water (1:1): Reserved for stubborn cases where the compound is insoluble in boiling ethanol.

Standard Recrystallization Protocol (Ethanol/Acetic Acid):

-

Dissolution:

-

Hot Filtration:

-

If insoluble particles remain in the boiling solution, filter rapidly through a pre-warmed fluted filter paper or a heated glass frit.

-

Note: This removes any silica or dust introduced during the crude workup.

-

-

Crystallization:

-

Allow the filtrate to cool to room temperature undisturbed .

-

Critical: If "oiling out" occurs (droplets instead of crystals), reheat to dissolve and add a seed crystal. Alternatively, add a drop of water (anti-solvent) to the hot solution to reach saturation point, then cool.

-

-

Collection:

-

Drying:

-

Dry under high vacuum at 60°C. These acids often retain solvent in the lattice; rigorous drying is essential for analytical samples.

-

Visualization: Solvent Decision Matrix

Figure 2: Decision matrix for selecting the optimal recrystallization solvent system.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Oiling Out | Compound MP is close to solvent boiling point; impurities lowering MP. | 1. Use a solvent mixture (EtOH/Water).2.[10] Slow down cooling rate (wrap flask in foil).3. Seed the solution with pure crystal.[8] |

| Colored Impurities | Oxidation products of isatin or polymerized ketones. | 1. Recrystallize from Acetic Acid with Activated Charcoal.2. Wash crude solid with cold acetone before recrystallization. |

| Low Yield | pH not optimized during isolation; product too soluble in mother liquor. | 1. Check pH of mother liquor (ensure pH 4-5).2. Concentrate mother liquor and cool to -10°C for a second crop. |

| Sticky Solid | Trapped inorganic salts or solvent. | 1. Triturate (grind) the solid with water/methanol (9:1) and re-filter.2. Dry under vacuum at elevated temp (>60°C). |

References

-

BenchChem. "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." BenchChem Technical Library. Link

-

ScienceMadness. "The Pfitzinger Reaction and Purification of Quinoline Derivatives." ScienceMadness Discussion Archives. Link

-

TCI Chemicals. "2-Phenylquinoline-4-carboxylic Acid Product Specifications and Solubility." TCI Europe.[11] Link

-

University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry. Link

-

Google Patents. "Process for the preparation of a quinoline carboxylic acid (EP0351889A1)." European Patent Office. Link

Sources

- 1. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Home Page [chem.ualberta.ca]

- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rubingroup.org [rubingroup.org]

- 8. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Phenylquinoline-4-carboxylic Acid | 132-60-5 | TCI EUROPE N.V. [tcichemicals.com]

Application Note: Solvent System Optimization for the Recrystallization of 3-Ethyl-2-propylquinoline-4-carboxylic Acid

Abstract & Scope

This application note details the rationale and methodology for selecting an optimal recrystallization solvent system for 3-Ethyl-2-propylquinoline-4-carboxylic acid . This compound, typically synthesized via the Pfitzinger reaction (condensation of isatin with 4-heptanone), presents a unique purification challenge due to its amphiphilic nature. It possesses a lipophilic alkyl-substituted quinoline core and a hydrophilic carboxylic acid moiety. This guide provides a self-validating solvent screening protocol and a scalable recrystallization procedure designed to achieve >99% purity suitable for biological assays.

Chemical Context & Solubility Theory

Structural Analysis

To select the correct solvent, one must analyze the competing solubility vectors within the molecule:

-

Hydrophobic Domain: The 2-propyl and 3-ethyl alkyl chains, combined with the aromatic quinoline ring, drive solubility in non-polar to moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, toluene).

-

Hydrophilic Domain: The C4-carboxylic acid (-COOH) and the quinoline nitrogen provide sites for hydrogen bonding and ionization. This drives solubility in polar protic solvents (e.g., alcohols, acetic acid) and basic aqueous media.

The "Push-Pull" Solubility Challenge

A common failure mode in purifying alkyl-substituted quinoline acids is "oiling out" (liquid-liquid phase separation) rather than crystallization. This occurs when the melting point is depressed by impurities or when the solvent is too non-polar, failing to stabilize the crystal lattice of the zwitterionic or hydrogen-bonded acid form.

Target Solvent Characteristics:

-

High Solubility at Boiling: Must disrupt the strong intermolecular H-bonds (dimers) of the carboxylic acid.

-

Low Solubility at Ambient/Freezing: Must force the hydrophobic core to aggregate and lattice.

-

Dielectric Constant: Moderate (

) is often ideal (e.g., Ethanol, Methanol/Water mixtures).

Solvent Screening Protocol (Self-Validating)

Do not commit the entire batch to a single solvent immediately. Use this rapid screening workflow on 100 mg aliquots.

Screening Matrix

| Solvent System | Polarity | Expected Behavior | Recommendation |

| Ethanol (95% or Abs.) | Polar Protic | High solubility hot; moderate cold. | Primary Candidate |

| Acetic Acid (Glacial) | Polar Protic (Acidic) | Very high solubility. Good for removing mineral salts. | Secondary Candidate (Hard to dry) |

| Methanol/Water (9:1) | Polar Protic | High solubility. Water acts as anti-solvent. | Good for high-polarity impurities |

| Ethyl Acetate | Polar Aprotic | Moderate solubility. Risk of oiling out. | Anti-solvent use only |

| Toluene | Non-polar | Low solubility for the acid group. | Not Recommended (Toxic/Inefficient) |

| DMF/DMSO | High Polar Aprotic | Too soluble; difficult to recover product. | Avoid |

Rapid Screening Workflow (DOT Visualization)

Figure 1: Decision tree for rapid solvent screening on a 100mg scale.

Recommended Protocol: Recrystallization from Ethanol/Water

Based on the structural properties of 3-Ethyl-2-propylquinoline-4-carboxylic acid, Ethanol (95%) is the recommended starting point. It balances the lipophilicity of the propyl/ethyl groups with the polarity of the acid. If yield is low, water is added as an anti-solvent.

Materials

-

Crude 3-Ethyl-2-propylquinoline-4-carboxylic acid.

-

Solvent: Ethanol (95% or Absolute).

-

Anti-solvent: Deionized Water.

-

Activated Charcoal (optional, for decolorization).

-

Equipment: Reflux condenser, heating mantle, Büchner funnel.

Step-by-Step Procedure

-

Saturation: Place the crude solid in an Erlenmeyer flask. Add boiling Ethanol slowly.

-

Technique Tip: Add solvent until the solid just dissolves. Add a 10% excess to prevent premature crystallization during filtration.

-

-

Decolorization (Optional): If the solution is dark brown/black (common with Pfitzinger products), add activated charcoal (1-2% w/w) and reflux for 5-10 minutes.

-

Hot Filtration: Filter the boiling solution through a pre-warmed funnel (fluted filter paper) to remove charcoal or insoluble inorganic salts (e.g., KCl/NaCl from the acidification step).

-

Nucleation & Cooling:

-

Allow the filtrate to cool to room temperature undisturbed.

-

Critical Check: If crystals do not form by 40°C, add warm water dropwise (anti-solvent) until a faint turbidity persists, then let it clear.

-

Transfer to an ice bath (0-4°C) for 1-2 hours to maximize yield.

-

-

Collection: Filter the crystals using vacuum filtration.

-

Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture). Do not use pure ethanol for washing as it may redissolve the product.

-

Drying: Dry in a vacuum oven at 50-60°C. (Note: Quinoline acids can trap solvent; ensure constant weight is achieved).

Troubleshooting & Optimization

"Oiling Out"

If the product separates as a separate liquid phase instead of crystals:

-

Cause: The solution temperature is above the saturation point but the product's melting point is depressed by impurities.

-

Remedy: Re-heat to dissolve. Add a seed crystal of the pure acid (if available) or scratch the glass surface. Switch to Acetic Acid as the solvent, which often suppresses oiling in zwitterionic species.

Zwitterionic Purification (Acid-Base Swing)

If simple recrystallization fails to remove isomers, utilize the chemical properties of the functional groups:

-

Dissolve crude in 10% NaOH (forms the Na-salt).

-

Extract with Ethyl Acetate (removes non-acidic impurities).

-

Acidify aqueous layer to pH 4.5 - 5.0 with Acetic Acid.[1]

-

Collect the precipitate and then recrystallize from Ethanol.

Purity Validation

-

Melting Point: Expect a sharp range (typically >200°C for this class). Broad ranges indicate isomer contamination.

-

HPLC: Use a C18 column with a Mobile Phase of Acetonitrile/Water (+0.1% TFA) to ensure separation of the 2-propyl-3-ethyl isomer from potential 2-ethyl-3-propyl isomers (if mixed ketones were used).

Process Logic Visualization

Figure 2: Linear workflow for the purification of 3-Ethyl-2-propylquinoline-4-carboxylic acid.

References

-

The Pfitzinger Reaction: Pfitzinger, W. (1886). "Chinolinderivate aus Isatin und Ketonen." Journal für Praktische Chemie, 33(1), 100. (Foundational chemistry for the synthesis).[1][2]

- Purification of Quinoline Derivatives: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for solvent selection logic).

-

Solvent Selection Guides

-

Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. Link

-

Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 20(6), 1138–1143. Link

-

-

Reaction Specifics (Isatin + Heptanone)

-

General Recrystallization Theory: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. Link

Sources

Application Notes and Protocols for the Synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid via Friedländer-Type Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug development. While a specific protocol for this exact molecule is not prevalent in the literature, this guide outlines a robust synthetic strategy based on the well-established Pfitzinger reaction, a variation of the Friedländer synthesis.[1][2] These application notes detail the reaction mechanism, provide a step-by-step experimental protocol, address potential challenges such as regioselectivity, and describe standard purification and characterization techniques.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[3] Quinolines are known to exhibit antimalarial, antibacterial, anticancer, and anti-inflammatory properties, among others.[4][5] The functionalization of the quinoline core at various positions allows for the fine-tuning of its pharmacological profile, making the development of efficient and versatile synthetic routes to novel quinoline derivatives a key focus in drug discovery.

The Friedländer synthesis and its variations, such as the Pfitzinger reaction, represent classical and highly effective methods for the construction of the quinoline nucleus.[6][7][8] These reactions involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, leading to the formation of a polysubstituted quinoline.[9]

Reaction Mechanism and Strategic Considerations

The proposed synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid is based on the Pfitzinger reaction, which specifically yields quinoline-4-carboxylic acids.[1][3] This reaction involves the condensation of isatin (or a derivative) with a carbonyl compound in the presence of a strong base.[10]

The mechanism of the Pfitzinger reaction proceeds through the following key steps[1][10]:

-

Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form the salt of 2-aminophenylglyoxylic acid.

-

Schiff Base Formation: The resulting 2-aminoaryl ketoacid then condenses with the carbonyl compound, in this case, 3-hexanone, to form a Schiff base (imine).

-

Intramolecular Cyclization and Dehydration: The enolate of the Schiff base undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the final aromatic quinoline ring system.

A critical consideration in the synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid using 3-hexanone is the issue of regioselectivity . Since 3-hexanone is an unsymmetrical ketone, the initial condensation with the 2-aminophenylglyoxylic acid can occur at either of the two α-carbons, potentially leading to the formation of two isomeric products:

-

3-Ethyl-2-propylquinoline-4-carboxylic acid (the desired product)

-

2-Ethyl-3-propylquinoline-4-carboxylic acid (an isomeric byproduct)

The ratio of these products will depend on the relative reactivity of the two α-methylene groups of 3-hexanone under the reaction conditions. The protocol below will address the separation of these potential isomers.

Experimental Protocol: Pfitzinger Synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid

This protocol is adapted from general procedures for the Pfitzinger reaction.[3][5]

Materials and Reagents:

-

Isatin

-

3-Hexanone

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Water (distilled)

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

-

Melting point apparatus

-

NMR spectrometer (¹H and ¹³C)

-

Mass spectrometer

Detailed Step-by-Step Procedure:

-

Preparation of the Basic Solution: In a 250 mL round-bottom flask, dissolve potassium hydroxide (e.g., 5.6 g, 0.1 mol) in a mixture of absolute ethanol (100 mL) and water (5 mL). Stir the mixture until the KOH is completely dissolved.

-

Reaction with Isatin: To the basic solution, add isatin (e.g., 7.35 g, 0.05 mol) and stir the mixture at room temperature for 1 hour. The color of the solution should change, indicating the ring opening of the isatin.